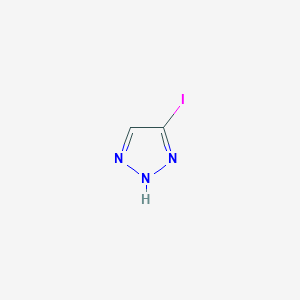

4-Iodo-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPISZUNOCYFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Iodo 1h 1,2,3 Triazole and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for Iodo-Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of click chemistry and is a highly effective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwiley.com This reaction's principles have been extended and adapted for the specific synthesis of iodo-substituted triazoles.

Regioselective Synthesis of 4-Iodo-1,4-disubstituted 1,2,3-Triazoles from Iodinated Alkynes

A primary and highly regioselective strategy for the synthesis of 4-iodo-1,4-disubstituted 1,2,3-triazoles involves the reaction of 1-iodoalkynes with organic azides, catalyzed by a copper(I) source. nih.gov This method provides exclusive formation of the 1,4-disubstituted regioisomer, where the iodine atom is positioned at the 4-position of the triazole ring. The reaction is known for its broad substrate scope, excellent functional group tolerance, and high yields. nih.gov The use of pre-formed 1-iodoalkynes is a key aspect of this approach, ensuring precise placement of the iodine substituent. rsc.org

The reaction of iododiacetylenes with organic azides, catalyzed by a CuI(PPh₃)₃ and 2,6-lutidine system, has been shown to produce 4-ethynyl-5-iodo-1,2,3-triazoles. nih.gov This highlights the versatility of using iodinated alkynes in CuAAC reactions to generate specifically substituted iodo-triazoles.

One-Pot Multicomponent Reactions Incorporating Iodinating Agents

To circumvent the need for pre-synthesized and sometimes unstable 1-iodoalkynes, one-pot multicomponent reactions have been developed. These methods combine a terminal alkyne, an azide (B81097), and an iodine source in a single reaction vessel. For instance, a system utilizing copper(I) iodide (CuI) and N-bromosuccinimide (NBS) has been shown to effectively generate the I⁺ and Cu⁺ species required for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles. acs.org This approach demonstrates high tolerance for various sensitive functional groups. acs.org

Another one-pot strategy involves the combination of a 1-copper(I) alkyne, an azide, and molecular iodine, which serves as a synthetic equivalent of a 1-iodoalkyne. rsc.org This simplifies the procedure by avoiding the separate synthesis of the iodoalkyne. rsc.org Furthermore, a copper-catalyzed tandem oxidative iodination and azide-alkyne cycloaddition has been developed using NaI as the iodine source in the presence of specific glycine-type ligands, allowing for the effective one-pot synthesis of structurally diverse 5-iodo-1,4-substituted 1,2,3-triazoles. researchgate.net

A simple one-pot, two-stage strategy for the synthesis of 4-iodo-1,2,3-triazoles from nonactivated alkynes and organic azides has also been reported. nih.govbeilstein-journals.org This involves the treatment of the alkyne with MeMgCl followed by the addition of the aryl azide and then an N-halosuccinimide. nih.gov

| Reaction Type | Key Reagents | Product | Key Features |

|---|---|---|---|

| CuAAC with Iodoalkynes | 1-Iodoalkyne, Organic Azide, Cu(I) catalyst | 4-Iodo-1,4-disubstituted 1,2,3-triazole | High regioselectivity, broad scope. nih.gov |

| One-Pot Multicomponent | Terminal Alkyne, Organic Azide, CuI, NBS | 5-Iodo-1,4-disubstituted 1,2,3-triazole | Avoids pre-synthesis of iodoalkyne, high functional group tolerance. acs.org |

| One-Pot Multicomponent | 1-Copper(I) Alkyne, Azide, Molecular Iodine | 5-Iodo-1,2,3-triazole | Simplified procedure. rsc.org |

| Tandem Oxidative Iodination/CuAAC | Terminal Alkyne, Organic Azide, NaI, Cu(I) catalyst, Ligand | 5-Iodo-1,4-substituted 1,2,3-triazole | Effective for diverse substrates, including natural product derivatives. researchgate.net |

Catalytic Systems and Ligand Design in CuAAC for Iodo-Triazole Synthesis

The choice of the catalytic system, including the copper source and ligands, plays a crucial role in the efficiency and selectivity of iodo-triazole synthesis. While early CuAAC reactions utilized various copper(I) sources, the development of specific ligands has significantly improved the reaction's performance. researchgate.net

For the cycloaddition of 1-iodoalkynes and organic azides, the use of an amine ligand in conjunction with copper(I) iodide is critical; the reaction does not proceed in its absence. nih.gov Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its tert-butyl analog, tris[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amine (TTTA), have been shown to be highly effective, leading to the exclusive formation of 5-iodotriazoles in excellent yields. nih.gov The use of a CuI-TTTA catalyst system has been successfully applied to a wide range of structurally and functionally diverse azides and 1-iodoalkynes. nih.gov

In the context of one-pot syntheses, novel glycine-type ligands have been found to be effective in promoting the copper-catalyzed tandem oxidative iodination and cycloaddition in the presence of NaI. researchgate.net The design of such ligands is essential for achieving high efficiency and selectivity, particularly when dealing with complex substrates or aqueous reaction media.

Direct Halogenation and Post-Functionalization Approaches to 4-Iodo-1H-1,2,3-triazole

Besides the construction of the iodo-triazole ring via cycloaddition, direct halogenation of a pre-formed 1H-1,2,3-triazole core and the conversion from other halogenated triazoles represent alternative synthetic routes.

Iodination of Parent 1H-1,2,3-Triazole Systems

The direct iodination of the parent 1H-1,2,3-triazole ring is a feasible method for the synthesis of this compound. An efficient and viable synthetic route has been reported for the synthesis of this compound and 4,5-diiodo-1H-1,2,3-triazole. rsc.org While specific reagents and conditions for the direct iodination of the unsubstituted 1H-1,2,3-triazole are not extensively detailed in the provided context, this approach offers a direct entry to the target compound without the need for substituted precursors.

N-Alkylation and N-Functionalization Strategies for this compound Derivatives

The substitution on the nitrogen atoms of the this compound ring is a critical step in the diversification of this scaffold. The regioselectivity of these reactions is a key challenge, as the triazole ring offers multiple nitrogen atoms for potential functionalization.

The inherent asymmetry of the this compound ring means that N-substitution can lead to a mixture of regioisomers, primarily the N1 and N2 substituted products. Achieving regiochemical control is paramount for the synthesis of pure, well-defined compounds.

Research has shown that the regioselective N2-substitution of 4-bromo-5-iodo-1,2,3-triazole can be achieved with high selectivity using alkyl or aryl halides in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). thieme-connect.comthieme-connect.com This method predominantly yields the 2-substituted 4-bromo-5-iodo-1,2,3-triazoles, which can then undergo further functionalization. thieme-connect.comthieme-connect.com While this specific example involves a di-halogenated triazole, the principles of regiocontrol can be extrapolated to mono-iodinated systems.

The choice of alkylating or arylating agent, solvent, and base all play a crucial role in directing the substitution to a specific nitrogen atom. For instance, the alkylation of "ethyl 4-(4-hydroxyphenoxy)-1,2,3-triazol-5-carboxylate" with different alkylating agents under basic conditions can lead to mixtures of N2 and N3 isomers. ekb.eg The use of sterically demanding reagents like trityl chloride can favor substitution at the less hindered N2 position. ekb.eg

Table 1: Regioselective N-Substitution of Iodo-Triazole Derivatives

| Starting Material | Reagents and Conditions | Major Product | Reference |

| 4-Bromo-5-iodo-1,2,3-triazole | Alkyl/Aryl halides, K2CO3, DMF | 2-Substituted 4-bromo-5-iodo-1,2,3-triazoles | thieme-connect.comthieme-connect.com |

| Ethyl 4-(4-hydroxyphenoxy)-1,2,3-triazol-5-carboxylate | Benzyl chloride | 1:1 mixture of N2 and N3 isomers | ekb.eg |

| Ethyl 4-(4-hydroxyphenoxy)-1,2,3-triazol-5-carboxylate | 4-Bromophenacyl bromide | Preferential substitution at N2 | ekb.eg |

| Ethyl 4-(4-hydroxyphenoxy)-1,2,3-triazol-5-carboxylate | Trityl chloride | N2-substituted isomer | ekb.eg |

Innovative Synthetic Pathways and Methodological Advancements

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for the synthesis of iodo-triazoles. These include the use of microwave irradiation and continuous flow technologies, which often align with the principles of green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.orgrsc.orgbohrium.com In the context of iodo-triazole synthesis, microwave irradiation has been successfully employed in copper-catalyzed cycloaddition reactions to produce 5-iodo-1,2,3-triazole derivatives in significantly reduced reaction times, often in less than 35 minutes. researchgate.net This rapid and efficient methodology is a marked improvement over conventional heating methods. bohrium.com For example, a one-pot, microwave-assisted synthesis of 1,2,3-triazole derivatives from 1-iodoalkynes and aryl azides using a CuI catalyst has been reported to give good yields. researchgate.net

Flow chemistry offers another avenue for the efficient and safe synthesis of iodo-triazoles. rsc.org The use of a copper flow reactor, where copper tubing acts as the catalyst source, has been demonstrated for the synthesis of 5-iodo-1,2,3-triazole-containing macrocycles. acs.org This approach is not only efficient but also operates under environmentally friendly conditions. acs.org Flow chemistry allows for precise control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. rsc.orgbeilstein-journals.org The synthesis of vinyl triazoles has been achieved through a multistep flow process that includes a copper-catalyzed Huisgen cycloaddition. beilstein-journals.org

Table 2: Comparison of Synthetic Methods for Iodo-Triazoles

| Method | Key Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | One-pot synthesis of 5-iodotriazoles from 1-iodoalkynes and aryl azides | bohrium.comresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise control | Synthesis of 5-iodo-1,2,3-triazole-containing macrocycles using a copper flow reactor | acs.org |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. evitachem.comconsensus.app In the synthesis of this compound, several strategies align with these principles.

The use of greener solvents, such as water or glycerol, is a key aspect of green chemistry. consensus.app Copper-catalyzed azide-alkyne cycloadditions (CuAAC) can often be performed in water, reducing the reliance on volatile organic solvents. consensus.app Furthermore, the development of catalyst systems that can be recycled and reused, such as copper nanoparticles on charcoal (Cu/C), contributes to the sustainability of the process. consensus.app

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also considered a green approach as they can reduce waste and improve efficiency. tandfonline.com The in situ generation of reactive intermediates, such as the formation of electrophilic triiodide from copper perchlorate (B79767) and sodium iodide to synthesize 5-iodo-1,4-disubstituted-1,2,3-triazoles, avoids the need to handle corrosive reagents like iodine monochloride. thieme-connect.com

Recent developments have also focused on metal-free and azide-free synthetic routes to triazoles, further enhancing the green credentials of these methodologies. organic-chemistry.org While not always directly applicable to iodo-triazole synthesis, these advancements point towards a future of more sustainable heterocyclic chemistry.

Chemical Reactivity and Mechanistic Studies of 4 Iodo 1h 1,2,3 Triazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-Iodo Position

The C4-iodo group of 4-iodo-1H-1,2,3-triazole serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, leading to a wide array of substituted triazole derivatives.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the context of 4-iodo-1H-1,2,3-triazoles, this reaction is employed to introduce aryl or vinyl substituents at the C4-position.

The reaction of 4-ethynyl-5-iodo-1,2,3-triazoles with various boronic acids using a Pd(PPh₃)₄/K₃PO₄ catalytic system in 1,4-dioxane (B91453) at 100 °C has been shown to produce 5-aryl-4-arylethynyl-1H-1,2,3-triazoles. mdpi.com The yields of these reactions are influenced by the electronic nature of the substituents on the boronic acid, with electron-donating groups generally providing higher yields (up to 87%). mdpi.com Conversely, boronic acids with strong electron-withdrawing groups, such as trifluoromethyl or cyano groups, can lead to more complex reaction mixtures and moderate yields. mdpi.com

For example, the coupling of methyl 2-(4-((4-chlorophenyl)ethynyl)-5-iodo-1H-1,2,3-triazol-1-yl)acetate with (4-methoxyphenyl)boronic acid resulted in an 87% yield of the corresponding 5-aryl-4-arylethynyl-1H-1,2,3-triazole. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodo-1,2,3-triazole Derivatives

| 4-Iodo-1,2,3-triazole Derivative | Organoboron Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| Methyl 2-(4-((4-chlorophenyl)ethynyl)-5-iodo-1H-1,2,3-triazol-1-yl)acetate | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄/K₃PO₄ | 1,4-Dioxane | 100 | 87 | mdpi.com |

| Methyl 2-(4-((4-chlorophenyl)ethynyl)-5-iodo-1H-1,2,3-triazol-1-yl)acetate | (4-(Phenoxy)phenyl)boronic acid | Pd(PPh₃)₄/K₃PO₄ | 1,4-Dioxane | 100 | 61 | mdpi.com |

This methodology has also been applied to the synthesis of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores, demonstrating the versatility of the Suzuki coupling for creating complex, functional molecules. researchgate.net

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, providing a reliable method for the formation of carbon-carbon triple bonds. wikipedia.orgunacademy.com This reaction is instrumental in synthesizing 4-alkynyl-1H-1,2,3-triazoles from their 4-iodo precursors.

The standard conditions for Sonogashira coupling involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine. wikipedia.orgnih.gov This reaction has been utilized in one-pot, three-step sequences for the convenient preparation of 1,4-disubstituted 1,2,3-triazoles. nih.gov Such sequences can involve the Sonogashira coupling of an aryl halide with a protected alkyne, followed by desilylation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Furthermore, the Sonogashira coupling has been adapted for the synthesis of 4,5-disubstituted-1,2,3-(NH)-triazoles in a one-pot reaction involving acid chlorides, terminal acetylenes, and sodium azide (B81097), often promoted by ultrasound. acs.org Tandem Sonogashira coupling followed by intramolecular heteroannulation has also been developed for the synthesis of fused triazoloarenes. acs.org

Table 2: Representative Sonogashira Coupling Reactions

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Conditions | Product | Reference |

| Aryl Halides | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Refluxing Et₃N | Microwave-assisted | 1,4-Disubstituted 1,2,3-triazoles | nih.gov |

| Acid Chlorides | Terminal Acetylenes | PdCl₂(PPh₃)₂, CuI | Et₃N | - | Ultrasonic promotion | 4,5-Disubstituted-1,2,3-(NH)-triazoles | acs.org |

| 2-Iodoaniline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | - | - | TMS protected ethynylaniline | nih.gov |

Heck Coupling and Other Arylation Reactions

The Heck reaction, a palladium-catalyzed reaction between an unsaturated halide and an alkene, is a key method for forming substituted alkenes. wikipedia.orgiitk.ac.in This reaction can be applied to 4-iodo-1H-1,2,3-triazoles to introduce alkenyl substituents at the C4 position. The reaction typically proceeds with trans selectivity. organic-chemistry.org

Recent advancements have led to the development of eco-friendly and efficient Heck-Mizoroki reaction protocols under solvent-free conditions and ultrasonic irradiation, which can be applied to a range of substrates, including aryl iodides and various olefins. nih.gov These methods often offer advantages such as shorter reaction times and milder conditions. nih.gov Ligand-free Jeffrey conditions have also been used for the regioselective intermolecular Heck reaction of 5-iodo-1,2,3-triazoles with monosubstituted alkenes. scholaris.ca

Besides the classic Heck reaction, other arylation methods are also relevant. For instance, a direct Pd-catalyzed C-5 arylation of triazoles has been developed, further expanding the toolkit for synthesizing multisubstituted 1,2,3-triazoles. organic-chemistry.org

Table 3: Heck Coupling and Arylation Reactions

| Iodo-triazole | Alkene/Arene | Catalyst System | Conditions | Product Type | Reference |

| 5-Iodo-1,2,3-triazoles | Monosubstituted alkenes | Ligand-free Jeffrey conditions | - | Alkenylated triazoles | scholaris.ca |

| Aryl Iodides | Olefins | Pd catalyst | Solvent-free, ultrasonic irradiation | Oxidative or reductive Heck products | nih.gov |

| Triazoles | - | Pd catalyst | - | C-5 arylated triazoles | organic-chemistry.org |

Amination and Amidation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines and can be applied to 4-iodo-1H-1,2,3-triazoles to introduce amino functionalities. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl coupling partners under mild conditions. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. wikipedia.orglibretexts.org

While direct examples of Buchwald-Hartwig amination on this compound are not extensively detailed in the provided search results, the general applicability of this reaction to aryl halides suggests its utility for the amination of this substrate. wikipedia.orgorganic-chemistry.orgrsc.orgscilit.com

Nucleophilic Substitution and Derivatization of the C4-Iodo Group

The electron-withdrawing nature of the triazole ring can facilitate nucleophilic aromatic substitution (SₙAr) reactions at the C4-position, allowing the displacement of the iodo group by various nucleophiles.

Cyanation Reactions

The introduction of a cyano group at the C4-position of the 1,2,3-triazole ring can be achieved through nucleophilic substitution of the 4-iodo group. This transformation is valuable as the resulting 4-cyano-1H-1,2,3-triazole can serve as a precursor for other functional groups, such as carboxylic acids, amides, or tetrazoles.

While specific examples and detailed conditions for the cyanation of this compound are not explicitly provided in the search results, this type of reaction is a common transformation for aryl iodides, often employing cyanide sources like copper(I) cyanide (in the Rosenmund-von Braun reaction) or palladium-catalyzed methods with reagents such as zinc cyanide or potassium ferrocyanide. The general principles of nucleophilic aromatic substitution and transition metal-catalyzed cyanation suggest that these methods would be applicable to this compound.

Trifluoromethylation and Other Perfluoroalkylation Reactions

The introduction of trifluoromethyl and other perfluoroalkyl groups into the this compound scaffold is a significant transformation, often enhancing the compound's "drug-like" properties. iosrjournals.org A notable method for the trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles involves a copper(I) iodide (CuI)-mediated reaction. iosrjournals.orgkdpublications.in This process utilizes methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), also known as Chen's reagent, as the trifluoromethyl source. iosrjournals.orgrsc.org The reaction is typically carried out in the presence of tetrabutylammonium (B224687) iodide (TBAI), which acts as a phase transfer catalyst, enhancing the reaction's conversion rate on a larger scale. iosrjournals.orgkdpublications.in This method demonstrates good functional group tolerance and is chemoselective, even in the presence of bromo and chloro derivatives. kdpublications.in

The reaction is generally performed by stirring the 1-aryl-4-iodo-1H-1,2,3-triazole with TBAI, CuI, and MDFA at elevated temperatures (80-90°C) for a couple of hours, yielding the corresponding 1-aryl-4-(trifluoromethyl)-1H-1,2,3-triazole in moderate yields. kdpublications.in The electronic density of substituents on the aryl ring does not appear to significantly impact the reaction. kdpublications.in The proposed mechanism suggests that iodide demethylates MDFA to form a copper carboxylate complex, which then facilitates the trifluoromethylation. rsc.org

Another approach for introducing a trifluoromethyl group involves the use of trifluoromethyl iodide (CF3I) in a radical reaction. cas.cnehu.es Additionally, copper-mediated trifluoromethylation of 1,4-diaryl-5-iodo-1,2,3-triazole derivatives has been achieved using TMSCF3 (Ruppert-Prakash reagent) as the trifluoromethyl source, providing the trifluoromethylated products in good yields. rsc.org While there are several methods for producing 5-trifluoromethyl-1,2,3-triazoles, including the trifluoromethylation of 5-iodotriazoles, less focus has been placed on the synthesis of 4-trifluoromethyl-1,2,3-triazoles. mdpi.com

A copper-catalyzed three-component reaction offers a pathway to various perfluoroalkylated cyanoalkenes, which are valuable precursors. acs.org This reaction uses commercially available alkynes, perfluoroalkyl iodides, and trimethylsilyl (B98337) cyanide, demonstrating broad substrate scope and good functional group tolerance. acs.org A range of perfluoroalkyl iodides, such as n-C3F7I, n-C6F13I, n-C8F17I, and n-C10F21I, react smoothly under these conditions. acs.org

Table 1: Trifluoromethylation of 1-Aryl-4-iodo-1H-1,2,3-triazoles kdpublications.in

| Entry | Aryl Substituent | Product | Yield (%) |

| 1 | Phenyl | 1-Phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole | Moderate |

| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | Moderate |

| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | Moderate |

| 4 | 4-Bromophenyl | 1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | Moderate |

Thiomethylation and Chalcogenation Reactions

The this compound scaffold serves as a versatile precursor for introducing sulfur and other chalcogen functionalities. These reactions expand the chemical space of triazole derivatives, leading to compounds with potential applications in various fields.

One approach to synthesize 4-heterofunctionalized triazolyl-organosulfur compounds involves a copper-catalyzed reaction of internal thiocyanatoalkynes with azides. acs.org This method provides high regioselectivity and has a broad substrate scope. acs.org The electronic nature of the substituents on the azide does not significantly affect the yield, although electron-rich azides may result in slightly lower yields compared to electron-deficient ones. acs.org

Furthermore, the synthesis of N-alkyl-5-sulfur/selenium/amino-1,2,3-triazoles can be achieved through a copper-catalyzed reaction of an alkyne, an alkyl azide, and a thiosulfonate or selenosulfonic ester. scispace.com This reaction proceeds under mild conditions and is compatible with a wide range of substrates, including various fatty mercaptols and aromatic thiophenols. scispace.com

In a different strategy, 4-arylselanyl-1H-1,2,3-triazoles can be synthesized from arylselanyl carbinols. mdpi.com The reaction involves the treatment of the carbinol with potassium hydroxide, followed by the addition of an azide, copper(II) acetate (B1210297) monohydrate, and sodium ascorbate. mdpi.com This method has been shown to be effective with various substituted azides, including those with iodo substituents, which can be used for further chemical modifications. mdpi.com

The synthesis of asymmetric triazole disulfides can be achieved through a reaction involving a disulfide-containing tert-butyl tosyl disulfide, alkynes, and azides. beilstein-journals.org The proposed mechanism involves the cycloaddition of a copper(I) acetylide with an organic azide to form a triazole cuprate (B13416276) intermediate, which then acts as a nucleophile, reacting with the disulfide electrophile to produce the corresponding triazole disulfide. beilstein-journals.org

Table 2: Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles mdpi.com

| Entry | Arylselanyl Carbinol | Azide | Product | Yield (%) |

| 1 | Phenylselanyl carbinol | 1-Azido-4-chlorobenzene | 1-(4-Chlorophenyl)-4-(phenylselanyl)-1H-1,2,3-triazole | 85 |

| 2 | Phenylselanyl carbinol | 1-Azido-4-iodobenzene | 1-(4-Iodophenyl)-4-(phenylselanyl)-1H-1,2,3-triazole | 77 |

| 3 | Phenylselanyl carbinol | 1-Azido-2-fluorobenzene | 1-(2-Fluorophenyl)-4-(phenylselanyl)-1H-1,2,3-triazole | Good |

Electrophilic and Radical Transformations of the Triazole Ring System

The 1,2,3-triazole ring, while aromatic, can undergo various electrophilic and radical transformations. The presence of an iodine atom at the C4 position in this compound significantly influences its reactivity, making the iodine atom itself susceptible to substitution. evitachem.com

Electrophilic substitution on the 1,2,3-triazole ring typically occurs at the nitrogen atoms due to their high electron density. frontiersin.org However, the reactivity of the triazole ring can be modulated. For instance, N-alkylation of 4,5-diiodo-1H-1,2,3-triazole can lead to the formation of two tautomers, and subsequent nitration with 100% nitric acid results in monoiodo-mononitro-triazoles. rsc.org This indicates that under certain conditions, electrophilic substitution can occur on the carbon atoms of the triazole ring.

Radical reactions involving this compound are also known. For example, trifluoromethylation can proceed through a radical mechanism using trifluoromethyl iodide. cas.cnehu.es Additionally, a copper-catalyzed radical cyanoperfluoroalkylation of alkynes has been developed, which introduces both a perfluoroalkyl group and a cyano group across the alkyne triple bond. acs.org

Denitrogenative transformations of NH-1,2,3-triazoles with electrophiles provide a route to various nitrogen-containing heterocycles and N-alkenyl compounds. nih.gov These reactions often proceed through the in situ formation of N-acyl-1,2,3-triazoles, which then undergo ring cleavage. nih.gov

Mechanistic Investigations of this compound Reactivity

Reaction Coordinate Analysis and Transition State Elucidation

Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided insights into the reactivity of 1,2,3-triazoles. For instance, in the reaction of aryl azides with enaminones to form 1,4,5-trisubstituted 1,2,3-triazoles, DFT calculations have been used to investigate the reaction mechanism. nih.gov These studies proposed two possible transition states, TS1 and TS2, leading to two isomeric intermediates, IN1 and IN2. nih.gov The final products are then formed through a cascade reaction involving the elimination of an aniline. nih.gov

In the context of the synthesis of 1,2,3-triazole-5-carboxamides from 5-iodo-1,2,3-triazoles, a plausible mechanism involves the oxidative addition of the 5-iodo-1,2,3-triazole to a palladium center. beilstein-journals.org This is followed by the coordination and insertion of carbon monoxide and a nucleophilic attack by an amine, ultimately leading to the product via reductive elimination. beilstein-journals.org

The cycloaddition reaction between a copper(I) acetylide and an organic azide to form a triazole cuprate intermediate is a key step in several synthetic routes. beilstein-journals.org This intermediate can then react as a nucleophile with various electrophiles. beilstein-journals.org

Role of Tautomerism in Reactivity Profiles

Tautomerism plays a crucial role in the reactivity of 1,2,3-triazoles. The parent 1H-1,2,3-triazole exists in two tautomeric forms, 1H and 2H, which are in rapid equilibrium. frontiersin.orgnih.gov In aqueous solution, the 2H-1,2,3-triazole is the major tautomer. frontiersin.org The stability of these tautomers can be influenced by substituents. For instance, N-alkylation of 4,5-diiodo-1H-1,2,3-triazole results in the formation of two tautomers, a 1-alkyl and a 2-alkyl derivative. rsc.org The stability of these tautomers depends on both steric and electronic effects, with bulkier substituents favoring the 1-methyl form. This tautomeric preference directly influences reactivity; for example, the nitration of 1-methyl derivatives of diiodo-triazole leads to monoiodo-mononitro products with high selectivity. rsc.org

Quantum chemical calculations have been used to study the tautomerism and stability of C5-substituted 1,2,3-triazoles. researchgate.net These studies indicate that the relative stability of the tautomers is strongly influenced by the potential for intramolecular interactions between the substituent and the protons at the N1 or N3 positions. researchgate.net Theoretical calculations have also suggested that while 2-(hydroxymethyl)benzotriazole is slightly more stable than the 1-(hydroxymethyl)benzotriazole isomer in the gas phase, only the 1-isomer is observed in the solid state and in solution, likely due to strong intermolecular hydrogen bonding. nih.gov

4 Iodo 1h 1,2,3 Triazole As a Key Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures and Heterocyclic Systems

The 4-iodo-1H-1,2,3-triazole serves as a pivotal intermediate for the assembly of elaborate molecular structures and the synthesis of novel heterocyclic systems. The reactivity of the carbon-iodine bond allows for its participation in a variety of cross-coupling reactions, enabling the extension and elaboration of the triazole core into more complex frameworks.

One notable application is in the synthesis of fused heterocyclic systems. For instance, a convenient route to triazole-fused sultams has been developed. This method involves a modified copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to produce intermediate sulfonamide-tethered 5-iodo-1,2,3-triazoles, which then undergo a base-mediated cyclization under catalyst-free conditions to yield the fused sultam architecture. beilstein-journals.org

Furthermore, the versatility of iodotriazoles is demonstrated in the construction of pentacyclic fused 1,2,3-triazoles. An operationally simple silver(I)-catalyzed cascade reaction between amino-NH-1,2,3-triazoles and 2-alkynylbenzaldehydes leads to the formation of isoquinoline (B145761) and quinazoline (B50416) fused 1,2,3-triazoles. This process involves the formation of three new carbon-nitrogen bonds in a single step, showcasing an efficient method to build molecular complexity. nih.gov

The following table summarizes selected examples of complex molecules synthesized using this compound derivatives.

| Starting Material (Iodotriazole derivative) | Reaction Type | Resulting Complex Architecture | Reference |

| Sulfonamide-tethered 5-iodo-1,2,3-triazoles | Base-mediated intramolecular cyclization | Triazole-fused sultams | beilstein-journals.org |

| Amino-NH-1,2,3-triazoles and 2-alkynylbenzaldehydes | Silver(I)-catalyzed cascade cyclization | Pentacyclic fused 1,2,3-triazoles (isoquinoline and quinazoline fused) | nih.gov |

| 4-Iodo-1-methyl-1H-1,2,3-triazole | Copper-mediated cyclization | 1,3-disubstituted isoquinolines |

Synthesis of Multifunctionalized Triazole Scaffolds

The this compound is an excellent precursor for the synthesis of multifunctionalized triazole scaffolds, where the iodine atom can be readily substituted with various functional groups through cross-coupling reactions. This allows for the introduction of diverse chemical entities, leading to compounds with tailored properties.

A significant example is the synthesis of 4-arylselanyl-1H-1,2,3-triazoles. These compounds are prepared from selenium-containing carbinols in a one-pot strategy. This method provides access to a range of selanyl-triazoles with moderate to good yields and is applicable to the synthesis of derivatives containing other bioactive nuclei, such as quinoline (B57606) and Zidovudine. mdpi.com The introduction of the organoselenium moiety alongside the triazole core creates a scaffold with potential for unique biological activities.

Another important functionalization is the introduction of a trifluoromethyl group. A method for the trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles has been reported, which utilizes a copper(I) iodide-mediated reaction with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA). The addition of tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst was found to enhance the reaction conversion, allowing for a broad functional group tolerance and scalability. iosrjournals.org

The table below presents examples of multifunctionalized triazoles synthesized from this compound.

| Iodotriazole Derivative | Reagent/Catalyst | Functional Group Introduced | Resulting Multifunctionalized Triazole | Reference |

| 1-Aryl-4-iodo-1,2,3-triazoles | CuI, MDFA, TBAI | Trifluoromethyl (-CF3) | 1-Aryl-4-(trifluoromethyl)-1,2,3-triazoles | iosrjournals.org |

| This compound precursors | Selenium-containing carbinols | Arylselanyl (-SeAr) | 4-Arylselanyl-1H-1,2,3-triazoles | mdpi.com |

| 4,5-Diiodo-1H-1,2,3-triazole | 100% Nitric acid | Nitro (-NO2) | Monoiodo-mononitro-triazoles | beilstein-journals.org |

Application in Cascade Reactions and Multicomponent Transformations

The reactivity of 4-iodo-1H-1,2,3-triazoles makes them suitable substrates for cascade reactions and multicomponent transformations, which are highly efficient processes for the synthesis of complex molecules in a single step. These reactions often involve the in-situ formation and subsequent reaction of the iodotriazole intermediate.

A notable example is the one-pot, multicomponent synthesis of 1,4-disubstituted-1H-1,2,3-triazoles from alkenes. In this process, various alkenes are first converted to the corresponding azido (B1232118) iodides in the presence of iodine and sodium azide (B81097). These intermediates then react with a terminal alkyne in the presence of a copper catalyst to afford the desired 1,4-disubstituted-1H-1,2,3-triazoles in good to high yields. pnu.ac.ir This method avoids the isolation of potentially unstable azide intermediates and demonstrates the power of multicomponent strategies. pnu.ac.ir

Furthermore, a copper-catalyzed aqueous multicomponent synthesis of 5-iodo-1,2,3-triazoles has been developed. This method combines a water-compatible oxidative iodination with the CuAAC reaction and is highly effective for a variety of substrates, including biologically relevant molecules containing nucleoside, sugar, and amino acid moieties. researchgate.net This approach is particularly valuable for the direct modification of peptides. researchgate.net

The following table provides an overview of selected cascade and multicomponent reactions involving this compound.

| Reaction Type | Reactants | Key Intermediate | Product | Reference |

| One-pot multicomponent synthesis | Alkene, I2, NaN3, terminal alkyne | Azido iodide | 1,4-Disubstituted-1H-1,2,3-triazoles | pnu.ac.ir |

| Aqueous multicomponent synthesis | Terminal alkyne, azide, NaI, Selectfluor | In-situ generated iodinating agent | 5-Iodo-1,2,3-triazoles | researchgate.net |

| Silver-catalyzed cascade cyclization | Amino-NH-1,2,3-triazole, 2-alkynylbenzaldehyde | --- | Pentacyclic fused 1,2,3-triazoles | nih.gov |

Strategies for Molecular Hybridization Utilizing the Iodotriazole Moiety

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric moieties to create a new hybrid compound with potentially enhanced biological activity or a modified selectivity profile. mdpi.com The 1,2,3-triazole ring, and specifically the 4-iodotriazole derivative, serves as an effective and stable linker in this approach. juniperpublishers.com

The 4-iodotriazole moiety can be readily introduced into a molecule and then further functionalized via cross-coupling reactions to attach another bioactive fragment. This strategy has been successfully employed in the synthesis of various hybrid molecules. For instance, the molecular hybridization of quinoline, a well-known pharmacophore, with other moieties through a triazole linker has been explored. juniperpublishers.com The 1,2,3-triazole can act as a linker between the quinoline skeleton and another pharmacophoric molecule, leading to conjugated hybrids with potential applications in medicinal chemistry. juniperpublishers.com

An example of this approach is the synthesis of 4-arylselanyl-1H-1,2,3-triazole derivatives that incorporate other bioactive nuclei like Zidovudine. mdpi.com This demonstrates the potential of using the iodotriazole as a scaffold to combine the recognized biological activities of both organoselenium compounds and established drugs.

The table below lists examples of molecular hybridization strategies that utilize the 4-iodotriazole moiety.

| Bioactive Moiety 1 | Bioactive Moiety 2 / Functional Group | Linker | Hybrid Molecule Class | Reference |

| Quinoline | Various pharmacophores | 1,2,3-Triazole | Quinoline-1,2,3-triazole conjugated hybrids | juniperpublishers.com |

| Zidovudine | Phenylselanyl group | 1,2,3-Triazole | Zidovudine-selanyltriazole hybrid | mdpi.com |

| General Bioactive Molecules | Peptides, Nucleosides, Sugars | 5-Iodo-1,2,3-triazole | Bio-conjugated molecules | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Iodo 1h 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 4-iodo-1H-1,2,3-triazole derivatives in solution. High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the chemical environment of each nucleus, their connectivity, and spatial proximities.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial characterization of this compound derivatives. The chemical shifts (δ) of the triazole ring protons and carbons are particularly diagnostic. For instance, in 4,5-diiodo-1-methyl-1H-1,2,3-triazole, the methyl protons (N-CH₃) exhibit a signal around δ 4.1 ppm in the ¹H NMR spectrum. core.ac.uk The introduction of different substituents onto the triazole core significantly influences the chemical shifts of the remaining nuclei, allowing for detailed structural inferences.

The ¹³C NMR spectrum provides complementary information. For example, the carbon atom bearing the iodine (C4) in 4-iodo-1,2,3-triazole derivatives is typically observed at a distinct chemical shift. In 4,5-diiodo-1-methyl-1H-1,2,3-triazole, the two iodinated carbons (C4 and C5) are found at δ 102.7 and 95.3 ppm. core.ac.uk The specific chemical shifts are sensitive to the electronic effects of the substituents on the triazole ring.

A selection of reported ¹H and ¹³C NMR data for various 4-iodo-1,2,3-triazole derivatives is presented below, illustrating the influence of substitution on the spectral parameters.

Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-(4-Iodophenyl)-4-(phenylselanyl)-1H-1,2,3-triazole | CDCl₃ | 8.05 (s, 1H, triazole-H), 7.83 (d, 2H), 7.54–7.47 (m, 4H), 7.26–7.24 (m, 3H) | 138.8, 136.1, 133.8, 131.9, 129.9, 129.4, 127.6, 126.1, 121.9, 94.0 | mdpi.com |

| 1-Ethyl-4,5-diiodo-1H-1,2,3-triazole | - | 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃) | 104.4, 50.7, 14.5 | core.ac.uk |

Note: The table presents a selection of data; for full assignments, refer to the cited literature.

While 1D NMR provides essential data, 2D NMR techniques are crucial for establishing the precise connectivity of atoms and confirming the regiochemistry of substitution on the triazole ring. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within a spin system. This is particularly useful for assigning protons on substituted side chains attached to the triazole ring. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is fundamental for the unambiguous assignment of carbon signals by linking them to their attached protons. researchgate.netsoton.ac.ukrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for determining molecular structure, as it shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). researchgate.netsoton.ac.ukipb.pt This is vital for establishing the connectivity between different functional groups and for confirming the substitution pattern on the triazole ring. For example, in N-substituted 1,4-disubstituted triazoles, an HMBC correlation between the N-substituent's protons and the C5 carbon of the triazole ring provides definitive evidence for the 1,4-regioisomer. nih.govnih.gov The regioselective synthesis of 1,4- and 1,5-disubstituted triazoles can be confirmed through such long-range correlations. acs.org

The combined application of these 2D NMR methods allows for a comprehensive and unequivocal structural elucidation of complex this compound derivatives in solution. soton.ac.ukcuni.cz

High-Resolution 1H and 13C NMR Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is invaluable for confirming the absolute structure, including the specific tautomeric form and isomeric arrangement. nih.govrsc.org

The 1,2,3-triazole ring can exist in different tautomeric forms (e.g., 1H, 2H, and 4H). researchgate.net Furthermore, N-alkylation or N-arylation of an unsymmetrically substituted triazole can lead to the formation of different regioisomers. core.ac.uk X-ray crystallography is the ultimate tool for distinguishing between these possibilities in the solid state.

For example, the N-alkylation of 4,5-diiodo-1H-1,2,3-triazole can produce both 1-alkyl and 2-alkyl isomers. Single crystal X-ray analysis of these products provides unambiguous proof of their structures. Studies have confirmed the structures of 2-methyl-4,5-diiodo-1,2,3-triazole and 1-ethyl-4,5-diiodo-1,2,3-triazole, showcasing the power of this technique in isomer differentiation. core.ac.ukrsc.org Similarly, crystallographic studies on other triazole derivatives have been crucial in identifying the prevalent tautomer in the crystalline state. mdpi.com

Table 2: Crystallographic Data for Selected Iodotriazole Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole | C₁₄H₁₀IN₃ | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| 2-Methyl-4,5-diiodo-1,2,3-triazole | C₃H₃I₂N₃ | Monoclinic | P2₁/c | core.ac.ukrsc.org |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This solid-state packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. iucr.orgnih.govmdpi.com

In the crystal structures of this compound derivatives, various non-covalent interactions play a crucial role in stabilizing the three-dimensional architecture. Hydrogen bonds, often involving the triazole nitrogen atoms, are frequently observed. acs.org The presence of the iodine atom can lead to halogen bonding, a directional interaction between the electrophilic region on the iodine and a nucleophile. Furthermore, the aromatic triazole ring and any aryl substituents can participate in π-π stacking interactions, further influencing the crystal packing. nih.govacs.org The analysis of these interactions, often aided by Hirshfeld surface analysis, provides a deeper understanding of the supramolecular chemistry of these compounds. iucr.orgnih.govmdpi.com

Crystallographic Analysis of Tautomeric Forms and Isomers

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds within the molecule. ufv.br

For this compound derivatives, IR spectroscopy can confirm the presence of the triazole ring through its characteristic ring stretching and deformation vibrations. researchgate.net The N-H stretching vibration in unsubstituted or 1H-substituted triazoles typically appears as a broad band in the region of 3000-3400 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring are usually observed in the 1400-1650 cm⁻¹ region. ufv.br

While IR spectroscopy is excellent for functional group identification, detailed vibrational assignments can be complex. asianpubs.org Theoretical calculations using methods like Density Functional Theory (DFT) are often employed in conjunction with experimental spectra to perform a rigorous normal coordinate analysis. nih.gov This combined approach allows for a detailed assignment of the observed vibrational bands to specific molecular motions, clarifying ambiguities and providing a comprehensive understanding of the molecule's vibrational properties. rsc.orgnih.govmdpi.com

Table 3: General IR Absorption Regions for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (if present) | 3000 - 3400 | Often broad due to hydrogen bonding. |

| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 | Sharp peaks. |

| C=N, N=N Ring Stretch | 1400 - 1650 | Characteristic of the triazole ring. |

| C-N Stretch | 1250 - 1350 | |

| Ring Deformation | Below 1000 | Complex region with multiple bands. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical tool for the confirmation of molecular formulas of newly synthesized this compound derivatives. Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within 5 parts per million (ppm). This high precision allows for the determination of the exact mass of a molecule, which is unique to its specific elemental composition.

The process involves ionizing the sample, commonly using soft ionization techniques like Electrospray Ionization (ESI), to generate intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺). The instrument then measures the m/z of these ions with high resolution. By comparing the experimentally measured exact mass to the theoretically calculated mass for a proposed molecular formula, researchers can unequivocally confirm the elemental composition of the target compound. This is particularly crucial for confirming the successful incorporation of the iodine atom and other functionalities during synthesis. scielo.brjst.go.jpnih.govnih.gov

For instance, in the characterization of various triazole derivatives, HRMS has been consistently employed to validate their structures. The close agreement between the calculated and experimentally found m/z values provides definitive evidence for the correct molecular formula, leaving no ambiguity. scielo.brnih.govmdpi.com This level of certainty is essential for registering new compounds and for interpreting data from subsequent biological or material-based assays.

Below is a table showcasing HRMS data for several complex triazole derivatives, illustrating the precision of this technique.

Table 1: Representative HRMS Data for Triazole Derivatives

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 2-((1-(4-Bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxypyrimidine | C₁₄H₁₁BrFN₅O₂ | [M+Na]⁺ | 401.9972 | 401.9978 | nih.gov |

| Bis(4-(1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone | C₃₃H₂₇I₂N₆O₃ | [M+Na]⁺ | 809.0228 | 809.0202 | scielo.br |

| 4-Chloro-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)aniline* | C₁₃H₁₀ClN₄O | [M+H]⁺ | 273.0538 | 273.0537 | nih.gov |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole* | C₃₆H₂₇N₃ | [M+H]⁺ | 502.2283 | 502.2281 | mdpi.com |

| Radioiodinated triazole-pyrolidine derivative | C₂₃H₂₂IN₇O | [M] | 540.1009 | 540.0635 | jst.go.jp |

Note: These compounds are structurally related heterocyclic systems illustrating the application of HRMS, not direct derivatives of this compound.

Advanced Spectroscopic Probes for Dynamic and Photophysical Studies

The 1,2,3-triazole ring, often synthesized via "click chemistry," is not merely a linker but an active participant in the electronic and photophysical properties of a molecule. When functionalized, particularly with a heavy atom like iodine and conjugated systems, these derivatives can exhibit interesting dynamic and photophysical behaviors, making them suitable for applications as fluorescent probes, sensors, or photoactive materials. nih.govmdpi.com Advanced spectroscopic techniques are employed to probe these properties.

UV-Visible Absorption and Fluorescence Spectroscopy: These are the primary tools for investigating the photophysical properties of this compound derivatives. nih.govmdpi.com

Absorption Spectroscopy (UV-Vis): Reveals the electronic transitions within the molecule. The position of the maximum absorption wavelength (λ_max) provides information about the energy gap between the ground and excited states.

Fluorescence Spectroscopy: Provides data on the emission properties of the molecule after it has been excited by light. Key parameters include the maximum emission wavelength (λ_em), the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, and the Stokes shift, which is the energy difference between the absorption and emission maxima. nih.gov

Derivatives of 1,2,3-triazoles have been developed as fluorescent labels with tunable properties. For example, 4,5-bis(arylethynyl)-1,2,3-triazoles have been shown to be a new class of fluorescent chromophores with large Stokes shifts (over 150 nm), which is highly desirable for bioimaging applications to minimize self-quenching and background interference. nih.gov The presence of the iodine atom can influence these properties through the "heavy atom effect," which can enhance intersystem crossing and potentially lead to phosphorescence.

Dynamic and Environmental Studies: The photophysical properties of triazole-based fluorophores can be sensitive to their environment.

Solvatochromism: This phenomenon, where the absorption or emission spectra shift in response to the polarity of the solvent, is a key indicator of changes in the molecule's dipole moment upon excitation. Studies on related triazole dyes have shown that the triazole moiety can significantly influence the molecule's electronic structure (e.g., by stabilizing the Lowest Unoccupied Molecular Orbital - LUMO), thereby affecting its solvatochromic behavior. rsc.org

Dynamic Conformational Changes: In the excited state, molecules can undergo structural relaxation or dynamic conformational changes. acs.org Techniques like time-resolved fluorescence spectroscopy can be used to monitor these ultrafast processes, providing insight into the excited-state lifetime and dynamics.

Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often used in conjunction with experimental data to support the interpretation of spectroscopic results and to understand the nature of the electronic transitions and excited states. mdpi.com

The table below summarizes key photophysical data for representative fluorescent triazole derivatives, highlighting the range of properties that can be achieved.

Table 2: Photophysical Data for Representative Fluorescent Triazole Derivatives

| Compound Class | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Key Features & Reference |

|---|---|---|---|---|---|

| 5-Aryl-4-arylethynyl-1H-1,2,3-triazoles | ~320-360 | ~450-500 | >100 | 0.15 - 0.64 | Large Stokes shifts, promising quantum yields. mdpi.com |

| 4,5-Bis(arylethynyl)-1,2,3-triazoles | ~350-400 | ~450-600 | >150 | - | Extremely high Stokes shifts, low cytotoxicity, suitable for bioimaging. nih.gov |

| Fluorene-Triazole Dyes (e.g., FR1TP) | ~380 | ~560 | ~180 | - | Triazole induces a bathochromic shift and enhances photostability. rsc.org |

Theoretical and Computational Investigations of 4 Iodo 1h 1,2,3 Triazole

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a important method for investigating the properties of triazole derivatives. These calculations provide a deep understanding of the molecule's electronic environment, geometry, and reactivity.

Electronic Structure Analysis and Bonding Characteristics

DFT calculations are used to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles of 4-iodo-1H-1,2,3-triazole. The introduction of an iodine atom at the C4 position significantly influences the electronic distribution within the triazole ring due to its size and polarizability.

Studies on related substituted triazoles show that the geometry of the triazole ring is sensitive to the nature of its substituents. For N-1 substituted triazoles, the N(1)–N(2) bonds are typically longer than the N(2)–N(3) bonds, indicating more single- and double-bond character, respectively. DFT calculations can precisely quantify these differences for the 4-iodo derivative.

Furthermore, analysis of the molecular electrostatic potential (MEP) map identifies the regions of positive and negative electrostatic potential. For triazole systems, negative regions (electron-rich) are typically located around the nitrogen atoms, indicating their susceptibility to electrophilic attack, while the region around the N-H proton is positive (electron-poor), highlighting its acidic character. The iodine substituent introduces a region of positive potential (a sigma-hole) on the halogen atom, which can participate in halogen bonding.

Table 1: Representative Calculated Geometric Parameters for Triazole Derivatives Note: This table is illustrative, based on general findings for substituted triazoles. Specific values for this compound require dedicated calculations.

| Parameter | Typical Value (Å or °) | Computational Method |

|---|---|---|

| N1-N2 Bond Length | ~1.35 Å | DFT/B3LYP |

| N2-N3 Bond Length | ~1.30 Å | DFT/B3LYP |

| N3-C4 Bond Length | ~1.37 Å | DFT/B3LYP |

| C4-C5 Bond Length | ~1.38 Å | DFT/B3LYP |

| C5-N1 Bond Length | ~1.36 Å | DFT/B3LYP |

| C4-I Bond Length | ~2.05 Å | DFT/B3LYP |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For triazole derivatives, the HOMO is often distributed across the π-system of the ring, while the LUMO's location can be influenced by substituents. researchgate.netsapub.org In this compound, the iodine atom, with its lone pairs and sigma-hole, can significantly affect the energies and distributions of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. irjweb.com This information is valuable for predicting how the molecule will interact with other reagents, such as in cycloaddition reactions or in biological contexts. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for substituted triazoles and serve as an example.

| Parameter | Energy (eV) | Computational Method |

|---|---|---|

| EHOMO | -6.3 to -7.0 eV | DFT/B3LYP |

| ELUMO | -1.5 to -2.0 eV | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | DFT/B3LYP |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is essential for elucidating the complex mechanisms of chemical reactions. For this compound, this is particularly relevant to its synthesis, often achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov

DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. beilstein-journals.orgresearchgate.net For the synthesis of halogenated triazoles, computational studies have investigated different proposed mechanistic pathways. These studies help to understand the regioselectivity of the reaction (i.e., why the 1,4-disubstituted product is formed) and the role of the catalyst. For instance, in the synthesis of 5-iodo-1,2,3-triazoles, DFT has been used to compare mechanisms involving a copper(III) metallacycle versus a direct π-activation of the iodoalkyne. researchgate.net Such computational insights are critical for optimizing reaction conditions to improve yields and selectivity. nih.gov

Prediction and Analysis of Tautomeric Equilibria and Stability

1,2,3-Triazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are in equilibrium. acs.org The relative stability of these tautomers is a key aspect of their chemistry and is influenced by substituents, solvent, and physical state. researchgate.netnih.gov

Quantum chemical calculations are highly effective in predicting the relative energies and, therefore, the equilibrium populations of these tautomers. For the parent 1,2,3-triazole and many of its C-substituted derivatives, theoretical studies consistently show that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase by several kcal/mol. researchgate.net The introduction of the iodine atom at the C4 position is not expected to change this fundamental preference, although it will modulate the precise energy difference. DFT calculations can accurately predict the Gibbs free energies of the this compound and 4-iodo-2H-1,2,3-triazole tautomers, confirming their relative stability. The inclusion of a polarizable continuum model (PCM) in the calculations can also predict how the equilibrium shifts in different solvents. researchgate.net

Table 3: Predicted Relative Stability of 1,2,3-Triazole Tautomers Note: Based on data for the parent and C-substituted 1,2,3-triazoles.

| Tautomer | Relative Energy (Gas Phase) | Computational Method |

|---|---|---|

| 1H-tautomer | +3.5 to +5.0 kcal/mol | DFT, ab initio |

| 2H-tautomer | 0.0 kcal/mol (Reference) | DFT, ab initio |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. frontiersin.org For a relatively rigid molecule like this compound, MD is most valuable for understanding its interactions with other molecules, such as solvents or biological macromolecules.

MD simulations, often using force fields parameterized from quantum mechanical data, can model how the triazole interacts with water molecules, showing the formation and dynamics of hydrogen bonds. frontiersin.org In the context of drug design, MD simulations can be used to study the binding of a triazole derivative within a protein's active site, revealing key interactions and conformational adjustments. acs.org For this compound, simulations could explore the role of the iodine atom in forming halogen bonds, which are increasingly recognized as important in molecular recognition and binding.

In Silico Approaches for Predicting Photophysical Properties

In silico methods are increasingly used to predict the photophysical properties of molecules, guiding the design of new materials like fluorescent labels and dyes. nih.govsemanticscholar.org The 1,2,3-triazole ring is a component of many fluorescent compounds. rsc.orgmdpi.com

Time-dependent density functional theory (TD-DFT) is a primary computational tool for this purpose. It can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org For this compound and its derivatives, TD-DFT can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. These calculations help to understand how substituents, including the iodo group, influence the color and intensity of absorption. Furthermore, by optimizing the geometry of the first excited state, it is possible to predict fluorescence emission energies, providing insights into properties like the Stokes shift, which is the difference between the absorption and emission maxima. semanticscholar.orgmdpi.com

Advanced Applications of 4 Iodo 1h 1,2,3 Triazole in Materials Science and Chemical Biology Research

Development of Functional Materials and Organic Electronics

The unique electronic properties and synthetic accessibility of 4-iodo-1H-1,2,3-triazole make it a valuable precursor in the field of materials science, particularly for creating sophisticated organic electronic and polymeric materials.

This compound and its N-substituted derivatives serve as critical precursors in the synthesis of organic semiconductors. The iodine atom's ability to participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, is central to this application. These reactions allow for the precise installation of aryl or alkynyl groups, extending the π-conjugated system of the molecule. This extension of conjugation is a fundamental strategy for tuning the electronic properties of organic materials, such as their bandgap and charge carrier mobility, which are critical for semiconductor performance. The triazole ring itself contributes to the material's stability and influences its molecular packing in the solid state.

The iodinated triazole framework is instrumental in constructing molecules with tailored photophysical properties for use in photonic devices. The C-I bond is a key site for post-cycloaddition modification, allowing for the synthesis of complex fluorescent molecules.

Research has demonstrated a synthetic route that begins with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 1-iodobuta-1,3-diynes to produce 4-ethynyl-5-iodo-1,2,3-triazoles. mdpi.com These intermediates are then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups at the 5-position, yielding a library of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles. mdpi.com These resulting compounds exhibit significant fluorescence, with large Stokes shifts often exceeding 100 nm, a desirable characteristic for light-emitting materials as it minimizes self-absorption. mdpi.com The modularity of this synthetic approach, starting from the iodo-triazole intermediate, allows for fine-tuning of the emission and absorption properties by varying the appended aryl substituents.

Table 1: Photophysical Properties of Selected 5-aryl-4-arylethynyl-1H-1,2,3-triazoles

| Compound | Absorption Max (λabs) in nm | Emission Max (λem) in nm | Stokes Shift (nm) |

|---|---|---|---|

| Methyl 2-{5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazol-1-yl}acetate | 315 | 430 | 115 |

| Methyl 2-{5-(biphenyl-4-yl)-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazol-1-yl}acetate | 320 | 433 | 113 |

| Methyl 2-{4-[(4-cyanophenyl)ethynyl]-5-[4-(diphenylamino)phenyl]-1H-1,2,3-triazol-1-yl}acetate | 398 | 525 | 127 |

Data sourced from a study on new triazole derivatives with valuable photophysical properties. mdpi.com

The 1,2,3-triazole linkage is widely used to connect different molecular components, and this compound offers a route to create functionalized polymers. The triazole unit can be incorporated into polymer backbones or as pendant groups through click reactions like CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). beilstein-journals.orgnih.gov The iodine atom can then be used for post-polymerization modification, allowing for the grafting of specific functional units onto the polymer scaffold.

Furthermore, derivatives such as 4-Iodo-1-methyl-1H-1,2,3-triazole have been shown to play a role in creating proton-conducting polymer membranes. The triazole rings within the polymer structure can form hydrogen-bonding networks, which facilitate the transport of protons, a key function in materials for fuel cells and other electrochemical devices.

Components in Photonic Devices and Light-Emitting Materials

Supramolecular Chemistry and Self-Assembly Research

The noncovalent interactions involving the this compound scaffold are leveraged in supramolecular chemistry to build complex, self-assembling systems.

The 1,2,3-triazole ring is an effective motif for anion recognition. rsc.org This capability stems from the electronic nature of the ring, which features a highly polarized C5–H bond that can act as a hydrogen bond donor. beilstein-journals.org The introduction of an iodine atom at the 4-position adds the capacity for halogen bonding—an interaction between the electrophilic region (σ-hole) on the iodine atom and an anion. rsc.org

This dual-interaction capability makes 4-iodo-1,2,3-triazole derivatives potent building blocks for anion receptors. Studies have focused on synthesizing 1,4-diaryl-5-iodo-1,2,3-triazoles specifically for this purpose, demonstrating their ability to bind anions through a combination of hydrogen and halogen bonds. db-thueringen.de The strength and selectivity of this binding can be further enhanced by alkylating the triazole to form a 1,2,3-triazolium salt, which increases the acidity of the C5-H proton and enhances the halogen bond donor strength. rsc.orgbeilstein-journals.org

Table 2: Noncovalent Interactions in Triazole-Based Receptors

| Interaction Type | Donor Site on Triazole | Description |

|---|---|---|

| Hydrogen Bonding | C5–H | The polarized C-H bond interacts with electron-rich anions. |

| Halogen Bonding | C4–I | The electrophilic region on the iodine atom interacts with Lewis bases (anions). |

| Charge-Assisted H-Bond | Triazolium C5–H⁺ | Enhanced hydrogen bonding due to the positive charge on the triazolium ring. beilstein-journals.org |

The specific and directional nature of the noncovalent interactions offered by 4-iodo-1H-1,2,3-triazoles can be exploited to direct the self-assembly of molecules into ordered nanostructures. mdpi.comrsc.org Hydrogen and halogen bonds act as the "supramolecular glue," holding the molecular components together in well-defined spatial arrangements.

By designing molecules with multiple iodo-triazole units, researchers can program the formation of higher-order structures like tapes, sheets, or three-dimensional networks. The synthesis of component-tunable heterobimetallic self-assembled nanosheets has been demonstrated for catalyzing click reactions, highlighting the synergy between triazole chemistry and the fabrication of ordered nanomaterials. acs.org The principles of molecular recognition, where specific interactions lead to a defined host-guest complex, are extended in this context to drive the assembly of countless molecules into a macroscopic or nanoscopic ordered material.

Design of Molecular Receptors and Hosts

Catalysis and Ligand Design Research

The strategic placement of the iodine atom on the 1,2,3-triazole ring makes this compound a valuable precursor for creating sophisticated ligands for transition metal catalysis. The ability to functionalize the C4 position via cross-coupling reactions has enabled the synthesis of a diverse library of ligands with tunable steric and electronic properties.

Development of Novel Triazole-Based Ligands for Transition Metal Catalysis

The 1,2,3-triazole ring is an effective scaffold for ligand design due to its multiple nitrogen coordination sites and its ability to form stable complexes with transition metals. researchgate.net The synthesis of this compound and its N-substituted derivatives is typically achieved through the iodination of a terminal alkyne followed by a copper-catalyzed cycloaddition with an azide (B81097). rsc.org This iodinated triazole is not usually the final ligand itself, but rather a key intermediate.

Researchers exploit the reactive C-I bond for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, to introduce a variety of functional groups at the C4 position. semanticscholar.orgnih.gov For instance, phosphine (B1218219), pyridine, and organosulfur/selenium moieties have been appended to the triazole core to create mono- and bidentate ligands. rsc.orgrsc.orgorganic-chemistry.org This modular approach allows for the systematic tuning of the ligand's properties to optimize its performance in catalytic applications. For example, various triazole-based monophosphines, known as ClickPhos, have been prepared through this strategy for use in palladium-catalyzed reactions. organic-chemistry.org Similarly, mesoionic carbene (MIC) ligands, which are known for their strong σ-donating ability, can be synthesized from triazolium salt precursors and complexed with palladium. acs.orgnih.gov

Investigation of Catalytic Activity and Selectivity

Palladium complexes bearing 1,2,3-triazole-based ligands have demonstrated significant catalytic activity and selectivity in a range of C-C bond-forming reactions. rsc.org These catalysts are often noted for their stability and efficiency, even at low catalyst loadings. For example, palladium(II) complexes with 1-benzyl-4-phenylthiomethyl-1H-1,2,3-triazole ligands have been used to catalyze Heck and Suzuki-Miyaura coupling reactions with catalyst loadings as low as 0.01 mol%. rsc.org

The performance of these catalytic systems is highly dependent on the ligand architecture. Studies have shown that triazole-based monophosphine (ClickPhos) palladium complexes are highly efficient in the Suzuki-Miyaura coupling and amination of challenging substrates like unactivated aryl chlorides, providing excellent yields. organic-chemistry.org Likewise, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes with 1,2,3-triazol-5-ylidene mesoionic carbene ligands show high conversion rates in the Mizoroki-Heck reaction of aryl iodides. acs.org In some cases, the catalytic cycle is believed to proceed via the formation of palladium nanoparticles, which are stabilized by the triazole-based ligand. rsc.orgacs.org

| Ligand Type | Catalyst System | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|---|

| Triazole-Organosulfur | [Pd(L)Cl₂] | Heck & Suzuki-Miyaura Coupling | Aryl bromides, n-butyl acrylate, phenylboronic acid | High activity at 0.01 mol% loading; proceeds via Pd nanoparticles. | rsc.org |

| Triazole-Mesoionic Carbene (PEPPSI type) | Pd-MIC PEPPSI Complex | Mizoroki-Heck Reaction | Aryl iodides and bromides, methyl acrylate | High conversion observed; mechanism likely involves Pd nanoparticles. | acs.org |

| Triazole-Monophosphine (ClickPhos) | Pd-ClickPhos Complex | Suzuki-Miyaura & Amination | Unactivated aryl chlorides | Excellent yields achieved with challenging substrates. | organic-chemistry.org |

| Triazole-Schiff-Base | Fe₃O₄@triazole-Schiff-base-Pd(0) | Mizoroki-Heck Reaction | Aryl iodides, bromides, and chlorides with butyl acrylate | Magnetically recoverable catalyst with high efficiency over 8 cycles. | nih.gov |

Chemical Biology and Bioconjugation Research

In chemical biology, this compound serves as a linchpin for creating sophisticated molecular tools to probe and manipulate biological systems. Its utility stems from the ability to first form the stable triazole linker via click chemistry and then use the iodo-substituent for a second, orthogonal chemical transformation, enabling the construction of complex bioconjugates, probes, and peptide mimetics.

Development of Chemical Probes and Tags

The 4-iodo-1,2,3-triazole framework is an excellent starting point for the synthesis of fluorescent probes and tags for bioimaging. mdpi.com The synthetic strategy often involves a CuAAC reaction to form an iodotriazole, followed by a palladium-catalyzed Sonogashira or Suzuki cross-coupling reaction to install a fluorescent aryl group, replacing the iodine atom. semanticscholar.orgmdpi.com This approach has been used to create a large series of push-pull chromophores, such as 4,5-bis(arylethynyl)-1H-1,2,3-triazoles, where the triazole ring connects electron-donating and electron-withdrawing groups. mdpi.com

These triazole-based fluorophores exhibit valuable photophysical properties, including large Stokes shifts (often exceeding 150 nm), which are beneficial for fluorescence imaging as they minimize self-quenching and reduce background signal. mdpi.comrsc.org The fluorescent properties can be fine-tuned by varying the substituents on the aryl rings attached to the triazole core. mdpi.com Importantly, these probes have shown low cytotoxicity in cell lines such as HEK293 and HeLa, making them promising candidates for labeling and tracking biomolecules in living systems. mdpi.com

| Compound Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Application | Reference |

|---|---|---|---|---|---|

| 4,5-bis(arylethynyl)-1,2,3-triazole | 250-450 | Varies (e.g., 500-650) | >150 | Protein and cell labeling | mdpi.com |

| 5-aryl-4-arylethynyl-1H-1,2,3-triazole | ~350-400 | Varies (e.g., 450-550) | >100 | Fluorescent dye, potential chemosensor | semanticscholar.org |

| BODIPY with triazolopyridine | ~500 | ~520 (Turn-on) | ~20 | Selective detection of HOCl in living cells | nih.gov |

Strategies for Bioconjugation and Bioorthogonal Labeling